Tetramethyloxetane-3-carboxylicacid
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Overview
Description
Tetramethyloxetane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a four-membered oxetane ring substituted with four methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyloxetane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method involves the epoxide ring opening followed by ring-closing reactions . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of tetramethyloxetane-3-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial processes often aim to maximize yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tetramethyloxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters, amides, and other functionalized compounds .
Scientific Research Applications
Tetramethyloxetane-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which tetramethyloxetane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetramethyloxetane-3-carboxylic acid include other oxetane derivatives such as:
- 3-Methyloxetane-3-carboxylic acid
- Oxetane-3-carboxylic acid
- 2,2,4,4-Tetramethyloxetane-3-carboxylic acid
Uniqueness
Tetramethyloxetane-3-carboxylic acid is unique due to its high degree of substitution on the oxetane ring, which imparts distinct chemical and physical properties. This high substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,2,3,4-tetramethyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5-8(4,6(9)10)7(2,3)11-5/h5H,1-4H3,(H,9,10) |
InChI Key |
IRRCVIRWQARKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(O1)(C)C)(C)C(=O)O |
Origin of Product |
United States |
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